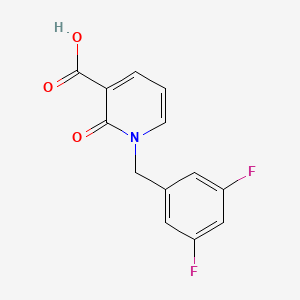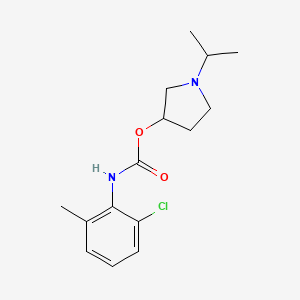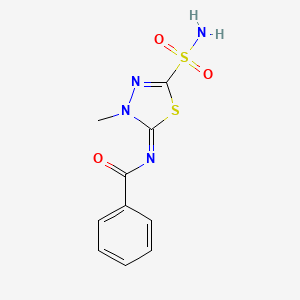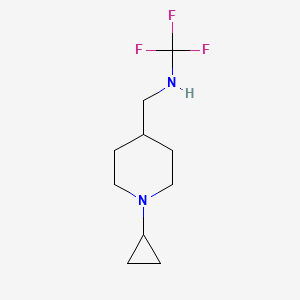
N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine is a synthetic compound that has garnered interest in various fields of scientific research This compound features a cyclopropyl group attached to a piperidine ring, which is further connected to a trifluoromethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine typically involves multiple steps, starting with the preparation of the cyclopropylpiperidine intermediate. This intermediate is then reacted with trifluoromethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated amine.
Aplicaciones Científicas De Investigación
N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine: shares similarities with other piperidine derivatives and trifluoromethyl-containing compounds.
Cyclopropylpiperidine: A related compound with a similar core structure but lacking the trifluoromethanamine group.
Trifluoromethylamine: A simpler compound that contains the trifluoromethyl group but lacks the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the cyclopropylpiperidine and trifluoromethanamine groups allows for unique interactions and reactivity patterns that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C10H17F3N2 |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
N-[(1-cyclopropylpiperidin-4-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)14-7-8-3-5-15(6-4-8)9-1-2-9/h8-9,14H,1-7H2 |
Clave InChI |
JRRHZKIKPJWQAP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC(CC2)CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


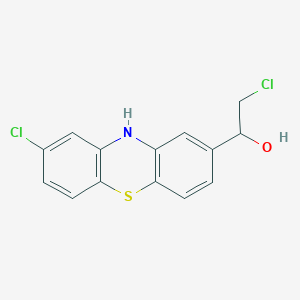
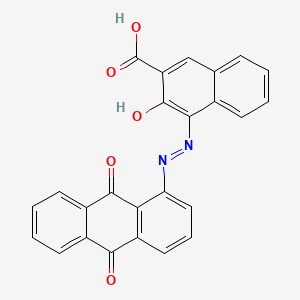
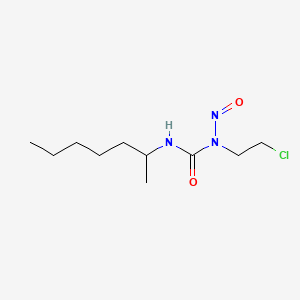

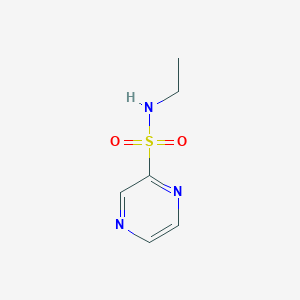
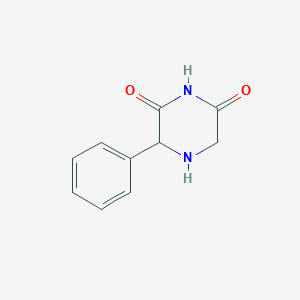

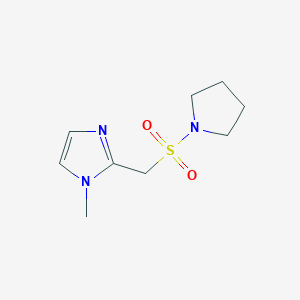
![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
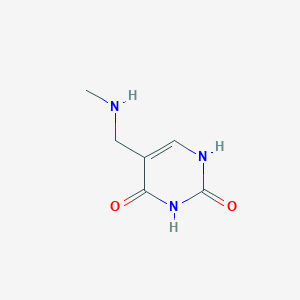
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
